4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile
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Overview
Description
4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant importance in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile typically involves the reaction of 2-chloroacetyl chloride with azetidin-3-ol, followed by the reaction with benzonitrile. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic conditions typically involve hydrochloric acid, while basic conditions involve sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can yield carboxylic acids and amines .
Scientific Research Applications
4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the specific enzyme and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4,4-bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile is unique due to its specific structure, which includes a chloroacetyl group and a benzonitrile moiety. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other azetidinones .
Properties
IUPAC Name |
4-[1-(2-chloroacetyl)azetidin-3-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-5-12(16)15-7-11(8-15)17-10-3-1-9(6-14)2-4-10/h1-4,11H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOUQWTTBUZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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